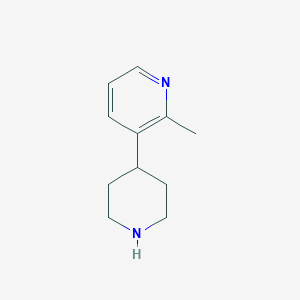

2-Methyl-3-(piperidin-4-yl)pyridine

Overview

Description

2-Methyl-3-(piperidin-4-yl)pyridine is a chemical compound with the molecular formula C10H14N2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of N - (piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .Molecular Structure Analysis

The molecular structure of this compound is based on a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used as building blocks and reagents in synthesizing organic compounds .Scientific Research Applications

Aurora Kinase Inhibition

Compounds related to 2-Methyl-3-(piperidin-4-yl)pyridine have been explored for their potential in cancer treatment, particularly as Aurora kinase inhibitors. These inhibitors can play a significant role in controlling the cell cycle, thus offering a pathway for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Structure Analysis

Research has been conducted on the synthesis and structural analysis of compounds structurally similar to this compound. These studies include the synthesis of thioanalogues of related compounds and their spectral characteristics (Marzena Wojciechowska-Nowak et al., 2011).

Organoselenium Compounds

Organoselenium compounds based on pyridine have been synthesized, demonstrating potential anti-proliferative activity against several mammalian cell lines. This research indicates possible applications in medicinal chemistry (Aman K. K. Bhasin et al., 2015).

Pyrano[3,2-c]pyridines Synthesis

Studies have also focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, compounds structurally related to this compound. These syntheses offer potential routes for further chemical exploration (R. Mekheimer et al., 1997).

Corrosion Inhibition

Piperidine derivatives, including compounds related to this compound, have been studied for their corrosion inhibition properties on iron. This research has implications in materials science and engineering (S. Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of piperidine-4-carboxamide, structurally similar to this compound, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research (Vinaya Kambappa et al., 2017).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-3-(piperidin-4-yl)pyridine are anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Mode of Action

This compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This inhibition is achieved through competitive binding to the active sites of these kinases, preventing them from performing their normal function .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting ALK and ROS1, this compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of many types of cancer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of ALK and ROS1, this compound can disrupt the biochemical pathways that these kinases are involved in, leading to a decrease in cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 2-Methyl-3-(piperidin-4-yl)pyridine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are important synthetic fragments for designing drugs .

Cellular Effects

Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects .

Molecular Mechanism

It is known that piperidine derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and binding interactions .

Properties

IUPAC Name |

2-methyl-3-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCICBQKZSWBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

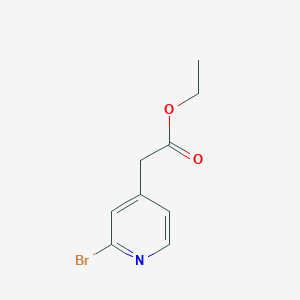

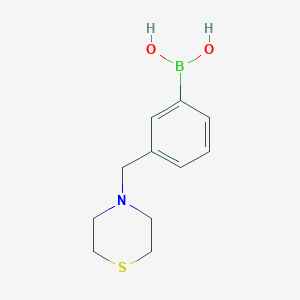

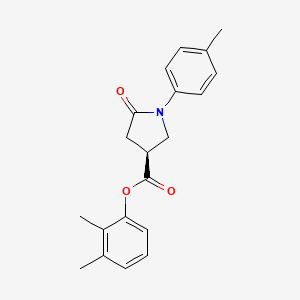

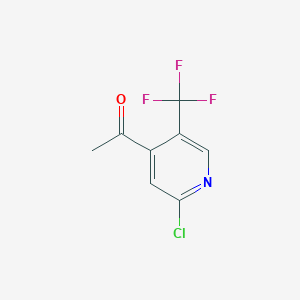

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)

![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)

![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B3094275.png)

![(2R,4aR,6R,7R,8R,8aR)-8-((tert-Butyldimethylsilyl)oxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B3094277.png)